4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid is an organic compound with the molecular formula C8H10O4. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by a furan ring with an ethyl group and a carboxylic acid functional group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidation of 4-ethylfuran-2(5H)-one, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the output of the target compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethyl group or other substituents on the furan ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-OH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which 4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications with enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-4,5-dihydro-2-furylacetic Acid
- (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic Acid
- 5-Oxo-2,5-dihydro-2-furylacetic Acid
Uniqueness
4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. The presence of the ethyl group and the carboxylic acid functional group allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(4-ethyl-5-oxo-2H-furan-3-yl)acetic acid |
InChI |
InChI=1S/C8H10O4/c1-2-6-5(3-7(9)10)4-12-8(6)11/h2-4H2,1H3,(H,9,10) |
InChI Key |
ZDWQFPBSVQFSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(COC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.